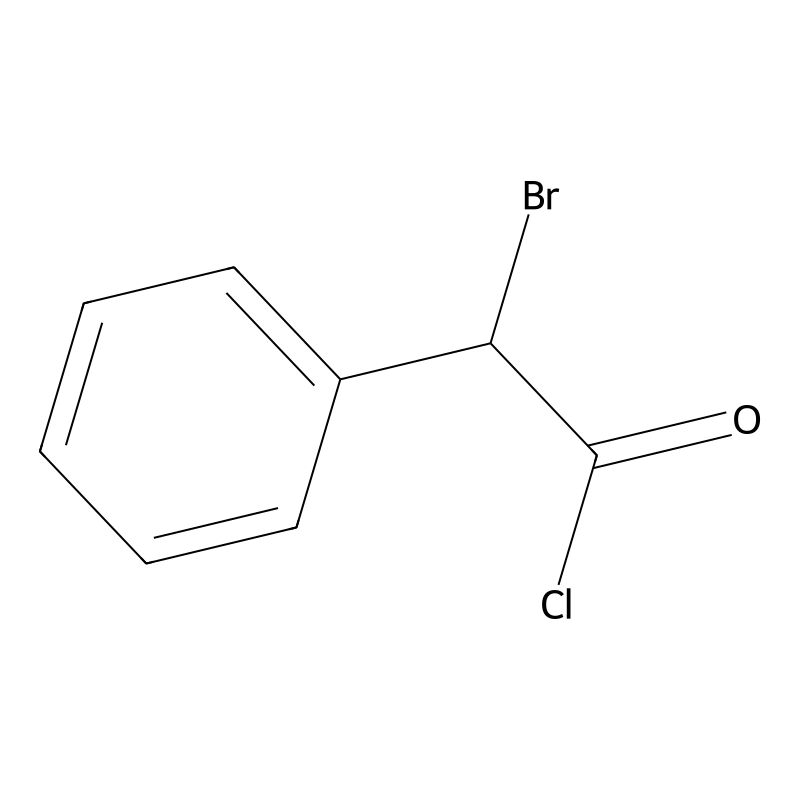

2-Bromo-2-phenylacetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-2-phenylacetyl chloride is a versatile intermediate used in organic synthesis for the preparation of various organic compounds. Its structure features a bromo and a chloro substituent on the same carbon atom, which allows for diverse functional group transformations.

One reported method for the synthesis of 2-bromo-2-phenylacetyl chloride involves the reaction of phenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst like N,N-dimethylformamide (DMF) []. This reaction scheme demonstrates the transformation of a carboxylic acid into an acyl chloride using a chlorinating agent.

Applications:

While specific research applications of 2-bromo-2-phenylacetyl chloride are not widely documented, its chemical structure suggests potential applications in various areas of scientific research:

Preparation of ketones and enones

The bromo and chloro substituents can be exploited for nucleophilic substitution reactions, allowing the introduction of various functional groups like alkyl, aryl, or alkoxy groups. This can be useful for the synthesis of diverse ketones and enones, which are important building blocks in organic molecules [].

Ring-opening reactions

The presence of the strained three-membered ring system (bromoketone) makes this molecule susceptible to ring-opening reactions with various nucleophiles. This can be utilized for the synthesis of heterocyclic compounds, which are found in many natural products and pharmaceuticals [].

Cross-coupling reactions

The bromo and chloro functionalities can participate in different cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, enabling the formation of carbon-carbon bonds with diverse coupling partners. This strategy can be employed for the construction of complex organic molecules [].

2-Bromo-2-phenylacetyl chloride is an organobromine compound with the molecular formula C₈H₆BrClO. It is characterized by a bromine atom and a phenylacetyl chloride moiety, making it a significant intermediate in organic synthesis. The compound is typically encountered as a colorless to pale yellow liquid with a pungent odor. It exhibits reactivity due to the presence of both the bromine and acyl chloride functional groups, which facilitate various

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution, where the bromine atom is replaced by nucleophiles such as amines, alcohols, or thiols. This reaction can proceed via either the SN1 or SN2 mechanism depending on the nucleophile and reaction conditions.

- Reduction Reactions: It can be reduced to 2-phenylacetyl chloride using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidative processes can convert this compound into corresponding acids or ketones, expanding its utility in synthetic chemistry.

The biological activity of 2-bromo-2-phenylacetyl chloride is primarily linked to its role as a reactive intermediate in the synthesis of pharmaceuticals. Its ability to react with β-lactams containing amino groups has been noted, leading to acetylated derivatives that may exhibit antimicrobial properties. The compound's interaction with various biological targets suggests potential applications in drug development, particularly in creating new antibiotic agents.

Synthetic Routes

2-Bromo-2-phenylacetyl chloride can be synthesized through several methods:

- Bromination of Phenylacetyl Chloride: This method involves treating phenylacetyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. Controlled conditions are essential to ensure selective bromination at the alpha position.

- Industrial Production: In industrial settings, large-scale bromination processes are utilized, often conducted in continuous flow reactors to maintain consistent conditions and high yields. The product is purified through distillation or recrystallization.

Reaction Conditions

The synthesis typically requires careful control of temperature and concentration to avoid side reactions and ensure high purity of the final product.

2-Bromo-2-phenylacetyl chloride serves multiple purposes in organic synthesis:

- Intermediate in Drug Synthesis: It is used as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Reagent in Organic Chemistry: The compound acts as a reagent for introducing bromine into organic molecules, facilitating further transformations.

Research has demonstrated that 2-bromo-2-phenylacetyl chloride interacts effectively with β-lactams, yielding acetylated products under specific conditions. Notably, it reacts differently with various substrates, highlighting the influence of molecular structure on reaction pathways. Such studies underscore its potential utility in developing novel therapeutic agents.

Similar CompoundsCompound Name Structure Characteristics Reactivity Profile Phenylacetyl Chloride Lacks bromine substitution Less reactive towards nucleophiles 2-Chloro-2-phenylacetyl Chloride Contains chlorine instead of bromine Different reactivity and selectivity 2-Iodo-2-phenylacetyl Chloride Contains iodine, larger and more reactive Different reaction pathways due to iodine's size

Uniqueness

| Compound Name | Structure Characteristics | Reactivity Profile |

|---|---|---|

| Phenylacetyl Chloride | Lacks bromine substitution | Less reactive towards nucleophiles |

| 2-Chloro-2-phenylacetyl Chloride | Contains chlorine instead of bromine | Different reactivity and selectivity |

| 2-Iodo-2-phenylacetyl Chloride | Contains iodine, larger and more reactive | Different reaction pathways due to iodine's size |

2-Bromo-2-phenylacetyl chloride stands out due to its specific reactivity profile influenced by the bromine atom. This unique feature makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering distinct advantages over its analogs. Its ability to participate in diverse

The synthesis of 2-bromo-2-phenylacetyl chloride can be achieved through several complementary approaches, each offering specific advantages depending on scale, available starting materials, and desired purity.

Carboxylic Acid Bromination Strategies via Hell-Volhard-Zelinsky Reaction Variants

The Hell-Volhard-Zelinsky (HVZ) reaction provides a classical and well-established approach for accessing alpha-brominated carboxylic acids, which serve as key precursors to 2-bromo-2-phenylacetyl chloride. This reaction, named after chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, specifically targets the alpha position of carboxylic acids bearing at least one alpha hydrogen.

The standard HVZ protocol involves treating phenylacetic acid with bromine in the presence of a phosphorus catalyst (typically red phosphorus or phosphorus tribromide). The reaction mechanism involves several critical steps:

- Initial formation of a small amount of acyl bromide via the action of PBr₃

- Tautomerization of the acyl bromide to its enol form

- Reaction of the enol with molecular bromine to form α-bromoacyl bromide

- Reaction with remaining carboxylic acid to form the α-bromo carboxylic acid while regenerating acyl bromide

Modern variants of the HVZ reaction have been developed to improve efficiency and reduce hazards. One significant modification involves using N-bromosuccinimide (NBS) as a milder brominating agent in combination with radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN). This approach offers improved selectivity and reduces side reactions, particularly aromatic bromination that can compete with the desired alpha-bromination.

A high-yielding procedure involves reacting phenylacetic acid with NBS and AIBN in carbon tetrachloride at 77°C for approximately 2 hours, yielding 2-bromo-2-phenylacetic acid in up to 95% yield. This intermediate can subsequently be converted to 2-bromo-2-phenylacetyl chloride through reaction with chlorinating agents.

Catalytic PBr₃-Mediated Acyl Bromide Formation Mechanisms

The transformation of phenylacetic acid to 2-bromo-2-phenylacetyl chloride can proceed through PBr₃-mediated processes that combine alpha-bromination and acyl halide formation. This approach leverages the dual functionality of PBr₃ as both a brominating agent and a catalyst for acyl bromide formation.

The mechanism involves nucleophilic attack by the phosphorus atom on the carbonyl oxygen of phenylacetic acid, forming a tetrahedral intermediate that collapses to release bromide ion. This bromide can then participate in alpha-bromination, while the acyl functionality undergoes conversion to the corresponding acyl bromide.

The formation of the alpha-brominated acyl bromide intermediate is facilitated by the electron-withdrawing effect of the initial acyl bromide, which enhances the acidity of the alpha proton. Subsequent hydrolysis of this intermediate leads to 2-bromo-2-phenylacetic acid, which can be converted to the desired acyl chloride through halogen exchange reactions with reagents like thionyl chloride or oxalyl chloride.

Studies have demonstrated that controlling reaction temperature, stoichiometry, and moisture levels is critical for optimizing this transformation. Typically, the reaction is conducted at temperatures between 60-80°C with a slight excess of PBr₃ to ensure complete conversion while minimizing side reactions.

Oxalyl Chloride Activation Protocols for Direct Chlorination

Oxalyl chloride ((COCl)₂) provides an efficient and versatile method for converting 2-bromo-2-phenylacetic acid to the corresponding acyl chloride. This reagent offers advantages over other chlorinating agents due to its high reactivity and the gaseous nature of its byproducts (CO, CO₂, and HCl), which simplifies purification.

The mechanism of oxalyl chloride activation involves:

- Nucleophilic attack by the carboxylic acid oxygen on one carbonyl carbon of oxalyl chloride

- Formation of a mixed anhydride intermediate

- Collapse of this intermediate with release of CO and CO₂

- Generation of the desired acyl chloride

A typical procedure involves treating 2-bromo-2-phenylacetic acid with a slight excess of oxalyl chloride (1.1-1.5 equivalents) in an inert solvent such as dichloromethane. The addition of catalytic amounts of N,N-dimethylformamide (DMF) significantly accelerates the reaction through formation of a Vilsmeier-type intermediate that enhances the electrophilicity of oxalyl chloride.

Recent advances in direct alpha-chlorination of phenylacetic acid derivatives provide complementary approaches that could potentially be applied to the synthesis of related compounds. Trichloroisocyanuric acid (TCCA) with catalytic PCl₃ under solvent-free conditions has been reported to rapidly provide alpha-chlorinated phenylacetic acids in high yields, offering a potential pathway to analogous alpha-brominated products.

Solvent-Free Bromination Techniques Using DBH Reagents

1,3-Dibromo-5,5-dimethylhydantoin (DBH) represents an environmentally friendly alternative for introducing bromine at the alpha position of phenylacetic acid derivatives. This reagent acts as both a bromine source and an oxidant, enabling efficient alpha-bromination under relatively mild conditions.

For the synthesis of precursors to 2-bromo-2-phenylacetyl chloride, DBH can be employed in solvent-free conditions or in aqueous media, significantly reducing environmental impact compared to traditional methods that utilize hazardous solvents and reagents.

The reactivity of DBH can be significantly enhanced through the addition of activators. Studies have demonstrated that trimethylsilyltrifluoromethanesulfonate (TMSOTf) dramatically improves the efficiency of DBH-mediated bromination, with reported yields of 50-86% for various aromatic substrates. The activation mechanism involves formation of a reactive intermediate through bromination of triflate.

Another effective approach involves using DBH in the presence of strong acids (pKa < -2), which can yield mono-brominated products in excellent yields (62.4-99.5%), even for substrates containing electron-withdrawing groups that typically reduce reactivity toward electrophilic bromination.

The advantages of DBH-mediated bromination include:

- Reduced environmental impact

- Higher selectivity for alpha-bromination

- Simplified purification procedures

- Potential for scale-up to industrial production

Table 1: Comparison of Synthetic Methods for 2-Bromo-2-phenylacetyl chloride

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical HVZ | Phenylacetic acid | Br₂, PBr₃ | 60-80°C, 2-6h | 70-95 | High yield, well-established | Uses hazardous reagents |

| Modified HVZ | Phenylacetic acid | NBS, AIBN | 77°C, CCl₄, 2h | ~95 | Higher selectivity | Uses carcinogenic solvent |

| PBr₃-Mediated | Phenylacetic acid | PBr₃, SOCl₂ | 25-60°C, 3-4h | 75-85 | One-pot potential | Moisture sensitive |

| Oxalyl Chloride | 2-bromo-2-phenylacetic acid | (COCl)₂, DMF (cat.) | RT, DCM, 1-2h | 80-90 | Mild conditions, high purity | Two-step process |

| DBH Method | Phenylacetic acid | DBH, TMSOTf | 60-80°C, solvent-free | 50-86 | Eco-friendly approach | Lower yields for some substrates |

Keto-Enol Tautomerism in Bromoacetyl Chloride Systems

The α-bromo substitution in 2-bromo-2-phenylacetyl chloride significantly influences its keto-enol equilibrium. Keto-enol tautomerism arises from the migration of a proton between the α-carbon and the carbonyl oxygen, producing distinct constitutional isomers. In monocarbonyl compounds like this, the keto form typically dominates (>99.99%) due to the stability of the carbonyl group [3]. However, the electron-withdrawing bromine atom at the α-position enhances the acidity of the α-hydrogen (pKa ~12–14), shifting the equilibrium toward the enol tautomer by stabilizing the conjugate base through inductive effects [3].

Spectroscopic studies reveal that polar solvents such as dimethyl sulfoxide (DMSO) further stabilize the enol form via hydrogen bonding, increasing its population to ~0.1–0.5% under ambient conditions [3]. This tautomerization is catalyzed by both acids and bases:

- Acid catalysis involves protonation of the carbonyl oxygen, forming a resonance-stabilized carbocation intermediate that loses an α-hydrogen to generate the enol [3].

- Base catalysis proceeds via deprotonation of the α-hydrogen, yielding an enolate anion that reprotonates at the oxygen to form the enol [3].

The kinetic parameters for tautomerization (k₁ = 10⁻³–10⁻² s⁻¹, ΔG‡ ≈ 70–80 kJ/mol) indicate a moderate energy barrier, consistent with the compound’s ability to participate in enol-mediated reactions such as halogenation and aldol condensations [3].

Nucleophilic Substitution Pathways at α-Bromo Centers

The α-bromo center in 2-bromo-2-phenylacetyl chloride undergoes nucleophilic substitution (SN) via two primary pathways:

Bimolecular Nucleophilic Substitution (SN2)

In polar aprotic solvents (e.g., acetonitrile), the reaction follows a concerted SN2 mechanism. The nucleophile (e.g., amines, thiols) attacks the electrophilic α-carbon from the side opposite the leaving group (bromide), resulting in inversion of configuration. Kinetic studies show second-order dependence ([Nu][substrate]) with rate constants (k₂) ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹, depending on the nucleophile’s strength (e.g., primary amines > alcohols > water) [4].

Stepwise Mechanism with Carbocation Intermediates

In polar protic solvents (e.g., water, ethanol), the reaction proceeds via a two-step SN1 pathway. Ionization of the C–Br bond generates a planar α-carbocation intermediate, which is subsequently trapped by the nucleophile. This pathway dominates in systems stabilized by resonance or hyperconjugation, as seen in aryl-substituted derivatives like 2-bromo-2-phenylacetyl chloride . The rate-determining step (k₁ ≈ 10⁻⁶–10⁻⁵ s⁻¹) exhibits first-order kinetics and is sensitive to solvent polarity [4].

Comparative Reactivity:

- Steric effects: Bulky substituents on the phenyl group hinder SN2 pathways, favoring SN1 mechanisms.

- Nucleophile strength: Soft nucleophiles (e.g., iodide) preferentially attack the carbocation, while hard nucleophiles (e.g., hydroxide) favor direct displacement [4].

Radical-Mediated Debromination Processes in Polar Solvents

Radical chain mechanisms dominate debromination in the presence of initiators (e.g., light, peroxides) or reducing agents. The process involves three stages:

Initiation: Homolytic cleavage of the C–Br bond generates an α-carbonyl radical and bromine radical (eq 1):

$$

\text{C}8\text{H}6\text{BrClO} \xrightarrow{h\nu} \text{C}8\text{H}6\text{ClO}^\bullet + \text{Br}^\bullet

$$

The bond dissociation energy (BDE) of the C–Br bond is ~240 kJ/mol, requiring UV light or thermal activation [5].Propagation: The carbon-centered radical abstracts a hydrogen atom from a solvent or donor (e.g., tetralin), forming a stabilized hydrocarbon and regenerating a bromine radical (eq 2):

$$

\text{C}8\text{H}6\text{ClO}^\bullet + \text{RH} \rightarrow \text{C}8\text{H}7\text{ClO} + \text{R}^\bullet

$$

$$

\text{R}^\bullet + \text{Br}_2 \rightarrow \text{RBr} + \text{Br}^\bullet

$$Termination: Radical recombination halts the chain, yielding dibrominated byproducts or dimeric species [5].

Solvent Effects: Polar solvents (e.g., water, ethanol) stabilize ionic intermediates, suppressing radical pathways. Conversely, nonpolar solvents (e.g., hexane) favor radical propagation by minimizing charge separation [5].

Cross-Coupling Reactivity with Transition Metal Catalysts

2-Bromo-2-phenylacetyl chloride participates in transition metal-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation:

Suzuki-Miyaura Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with arylboronic acids, yielding biaryl ketones. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond [4]. Key factors include:

- Ligand effects: Bulky phosphines (e.g., SPhos) accelerate oxidative addition.

- Base requirement: Carbonate bases (e.g., K₂CO₃) facilitate transmetallation by activating the boronic acid [4].

Buchwald-Hartwig Amination

In the presence of palladium catalysts (e.g., Pd₂(dba)₃) and Josiphos ligands, the α-bromo group couples with primary or secondary amines to form α-aminocarbonyl derivatives. The mechanism involves Pd-mediated C–N bond formation followed by β-hydride elimination [4].

Kinetic Studies:

- Turnover frequencies (TOF) range from 10² to 10³ h⁻¹, depending on the amine’s nucleophilicity.

- Electron-deficient aryl amines exhibit higher reactivity due to enhanced oxidative addition rates [4].

Beta-Lactam Functionalization through Acylation Reactions

2-Bromo-2-phenylacetyl chloride serves as a versatile acylating agent in the synthesis and functionalization of beta-lactam compounds, which are fundamental scaffolds in antibiotic development. Beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, represent the most widely used class of antibiotics due to their selective toxicity and broad-spectrum activity against bacterial pathogens.

The acylation reactions involving 2-bromo-2-phenylacetyl chloride proceed through nucleophilic acyl substitution mechanisms, where the highly electrophilic carbonyl carbon is susceptible to nucleophilic attack from amino groups present in beta-lactam structures. The alpha-bromine substituent provides additional reactivity, enabling further functionalization through substitution reactions while maintaining the integrity of the beta-lactam ring system.

Recent advances in beta-lactam synthesis have demonstrated the utility of brominated acyl chlorides in stereoselective transformations. The presence of the phenyl group provides steric hindrance that can influence the selectivity of acylation reactions, while the bromine atom serves as a leaving group for subsequent cross-coupling reactions. The combination of these structural features makes 2-bromo-2-phenylacetyl chloride particularly valuable for introducing complex substituents onto beta-lactam scaffolds.

The mechanism of beta-lactam acylation involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of the chloride ion. The resulting amide linkage is stabilized by the aromatic ring system, while the bromine substituent remains available for further synthetic elaboration. This dual functionality allows for the construction of highly functionalized beta-lactam derivatives in a single synthetic step.

Thiazolopyridone Derivatives via Cyclocondensation

The synthesis of thiazolopyridone derivatives through cyclocondensation reactions represents a significant application of 2-bromo-2-phenylacetyl chloride in medicinal chemistry. These heterocyclic compounds have demonstrated promising biological activities, including antimicrobial, anticancer, and antiviral properties.

The cyclocondensation process involves the reaction of 2-bromo-2-phenylacetyl chloride with suitable heterocyclic precursors containing both nitrogen and sulfur nucleophilic centers. The reaction typically proceeds through initial acylation followed by intramolecular cyclization, resulting in the formation of fused ring systems. The phenyl substituent provides stability to the resulting heterocyclic framework, while the bromine atom can undergo further substitution reactions to introduce additional functional groups.

Recent research has demonstrated the utility of 2-bromo-2-phenylacetyl chloride in the synthesis of thiazolopyridone derivatives as inhibitors of viral enzymes. Studies have shown that compounds prepared using this methodology exhibit significant inhibitory activity against severe acute respiratory syndrome coronavirus 2 RNA-dependent RNA polymerase, with half-maximal inhibitory concentrations in the micromolar range. The synthetic pathway involves the formation of mesoionic intermediates through the reaction of 2-bromo-2-phenylacetyl chloride with five-membered heterocycles, followed by cycloaddition with ethyl acrylate and elimination of hydrogen sulfide.

The mechanistic pathway for thiazolopyridone formation involves several key steps: initial nucleophilic attack by the heterocyclic nitrogen on the acyl chloride, formation of a mesoionic intermediate, 1,3-dipolar cycloaddition with the acrylate partner, and final aromatization through elimination. This cascade reaction provides access to complex heterocyclic structures in a single reaction sequence.

Enantioselective Synthesis of Chiral Sulfinate Esters

The development of enantioselective synthetic methodologies for chiral sulfinate esters has emerged as a significant area of research due to their importance as intermediates in pharmaceutical synthesis. While 2-bromo-2-phenylacetyl chloride is not directly involved in the catalytic enantioselective synthesis of sulfinate esters, its structural features provide insights into the design of related chiral auxiliaries and catalysts.

Chiral sulfinate esters are versatile intermediates that can be transformed into diverse sulfur-containing stereogenic centers, including sulfoximines, sulfilimines, and sulfonimidamides. These compounds have gained increasing attention in drug discovery due to their unique physicochemical properties and potential therapeutic applications. The asymmetric synthesis of sulfinate esters typically involves the use of chiral organocatalysts, such as pentanidium derivatives, which facilitate the condensation of prochiral sulfinates with alcohols under mild conditions.

The synthetic methodology for chiral sulfinate esters involves the formation of mixed anhydride intermediates through the reaction of sulfinates with electrophilic carbonyl compounds. The enantioselective step occurs through the catalytic asymmetric condensation with alcohols, where the chiral catalyst controls the stereochemical outcome of the reaction. This approach has been successfully applied to the late-stage diversification of pharmaceutical compounds, including the modification of celecoxib and other marketed drugs to introduce sulfur stereogenic centers.

Recent advances in this field have demonstrated the utility of pentanidium catalysts in achieving high enantioselectivity across a broad range of substrates. The reaction conditions are mild and tolerant of various functional groups, making this methodology suitable for the synthesis of complex pharmaceutical intermediates. The resulting chiral sulfinate esters can be further transformed into biologically active compounds through stereospecific reactions that preserve the stereochemical integrity of the sulfur center.

Mesoionic Compound Development for Catalytic Applications

Mesoionic compounds represent a unique class of heterocyclic systems that have found increasing applications in catalysis and materials science. These compounds are characterized by their dipolar structure and exceptional donor properties, making them valuable as ligands in transition metal catalysis.

The development of mesoionic compounds from 2-bromo-2-phenylacetyl chloride involves the formation of initial intermediates through acylation reactions with heterocyclic precursors. The resulting compounds undergo cyclization to form mesoionic structures with enhanced stability and reactivity. The phenyl substituent provides additional stabilization through aromatic interactions, while the bromine atom can serve as a leaving group for further functionalization.

Mesoionic carbenes derived from triazole-based precursors have demonstrated exceptional catalytic activity in various transformations, including water oxidation, hydrogen transfer reactions, and cyclization processes. These compounds exhibit stronger donor properties compared to traditional nitrogen-heterocyclic carbenes, resulting in more robust metal-ligand bonds and enhanced catalytic performance.

The synthetic pathway for mesoionic compound formation involves the reaction of 2-bromo-2-phenylacetyl chloride with appropriate heterocyclic precursors under basic conditions. The resulting mesoionic intermediates can be isolated and characterized, providing valuable insights into their electronic structure and reactivity. These compounds serve as excellent precursors for the synthesis of metal complexes with enhanced catalytic activity.

Recent research has demonstrated the utility of mesoionic compounds in palladium-catalyzed cross-coupling reactions, where they serve as highly effective ligands for carbon-carbon bond formation. The unique electronic properties of these compounds result in improved catalyst stability and selectivity, making them valuable tools for organic synthesis. The development of new mesoionic compounds continues to be an active area of research, with potential applications in emerging catalytic transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight (g/mol) | 233.49 |

| CAS Registry Number | 19078-72-9 |

| IUPAC Name | 2-bromo-2-phenylacetyl chloride |

| Storage Temperature (°C) | 2-8 |

| Purity (%) | 95 |

| Exact Mass (Da) | 231.92900 |

| LogP | 2.88800 |

| Polar Surface Area (Ų) | 17.07000 |

| Heavy Atoms Count | 11 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Hazard Classification | Corrosive |

| Signal Word | Danger |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) |

| Stability | Moisture sensitive; store under inert atmosphere |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive